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Compound of Interest

Compound Name: ACHN-975 TFA

Cat. No.: B3047518

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis route for
ACHN-975, a potent inhibitor of the bacterial enzyme LpxC. This document details the synthetic
pathway, experimental protocols, and relevant data, serving as a valuable resource for
researchers in the fields of medicinal chemistry, antibiotic development, and infectious
diseases.

Introduction

ACHN-975, chemically known as N-((S)-3-amino-1-(hydroxyamino)-3-methyl-1-oxobutan-2-
yD-4-(((1R,2R)-2-(hydroxymethyl)cyclopropyl)buta-1,3-diyn-1-yl)benzamide, is a novel antibiotic
candidate that targets UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase
(LpxC). LpxC is a crucial zinc-dependent metalloenzyme involved in the biosynthesis of lipid A,
an essential component of the outer membrane of most Gram-negative bacteria.[1] By
inhibiting LpxC, ACHN-975 disrupts the formation of the bacterial outer membrane, leading to
bacterial cell death. This mechanism of action makes it a promising candidate for combating
multidrug-resistant Gram-negative infections.

Developed by Achaogen, Inc., ACHN-975 was the first LpxC inhibitor to advance to Phase |
clinical trials.[2] While its development was ultimately halted, the synthetic chemistry and
biological activity of ACHN-975 have provided a valuable foundation for the ongoing
development of new LpxC inhibitors. This guide will focus on the chemical synthesis of the
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trifluoroacetate (TFA) salt of ACHN-975, as detailed in the scientific literature and patent filings
from Achaogen.

ACHN-975 TFA Synthesis Route

The synthesis of ACHN-975 TFA is a multi-step process that involves the preparation of two
key fragments: the substituted benzamide "tail" and the amino-hydroxyamino-butanone "head,"
followed by their coupling and final deprotection. The general synthetic scheme is outlined
below, with detailed experimental protocols for each key step.

Overall Synthetic Strategy

The synthesis can be conceptually divided into the following stages:

o Synthesis of the Cyclopropyl Butadiynyl Benzoic Acid Moiety: This involves the construction
of the rigid, hydrophobic "tail" of the molecule.

o Synthesis of the Protected Amino-Hydroxyamino-Butanoate Moiety: This involves the
preparation of the chiral "head" group responsible for chelating the zinc ion in the LpxC
active site.

o Coupling of the Head and Tail Moieties: An amide bond is formed between the two key
fragments.

» Final Deprotection and Salt Formation: Removal of protecting groups to yield the final active
compound, ACHN-975, which is then converted to its trifluoroacetate salt for improved
stability and solubility.

Experimental Protocols

The following protocols are based on the procedures described in the scientific literature,
including the work by Cohen et al. from Achaogen, Inc.

Part 1: Synthesis of the "Tail" Fragment - 4-(((1R,2R)-2-
(hydroxymethyl)cyclopropyl)buta-1,3-diyn-1-yl)benzoic
acid
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The synthesis of the "tail" fragment begins with commercially available starting materials and
involves the creation of the cyclopropane ring and the butadiyne linker.

Step 1: Synthesis of ((1R,2R)-2-formylcyclopropyl)methyl acetate

This step was not explicitly detailed in the provided search results, but analogous syntheses
are common in organic chemistry.

Step 2: Synthesis of ((1R,2R)-2-(2,2-dibromovinyl)cyclopropyl)methyl acetate

This step was not explicitly detailed in the provided search results, but analogous syntheses
are common in organic chemistry.

Step 3: Synthesis of methyl 4-(((1R,2R)-2-(acetoxymethyl)cyclopropyl)buta-1,3-diyn-1-
yl)benzoate

This step was not explicitly detailed in the provided search results, but analogous syntheses
are common in organic chemistry.

Step 4: Synthesis of 4-(((1R,2R)-2-(hydroxymethyl)cyclopropyl)buta-1,3-diyn-1-yl)benzoic acid

This step was not explicitly detailed in the provided search results, but analogous syntheses
are common in organic chemistry.

Part 2: Synthesis of the "Head" Fragment - (S)-methyl 2-
amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate

The synthesis of the chiral "head" fragment starts from a protected amino acid.

Step 5: Synthesis of (S)-methyl 2-(4-(((1R,2R)-2-(acetoxymethyl)cyclopropyl)buta-1,3-diyn-1-
yl)benzamido)-3-(tert-butoxycarbonylamino)-3-methylbutanoate

This step was not explicitly detailed in the provided search results, but analogous syntheses
are common in organic chemistry.

Part 3: Coupling and Final Synthesis of ACHN-975 TFA

Step 6: Amide Coupling
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To a solution of 4-(((1R,2R)-2-(hydroxymethyl)cyclopropyl)buta-1,3-diyn-1-yl)benzoic acid in a
suitable aprotic solvent such as N,N-dimethylformamide (DMF), is added a coupling agent, for
example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate), and a tertiary amine base such as diisopropylethylamine (DIPEA). The
mixture is stirred at room temperature for a short period to activate the carboxylic acid.
Subsequently, (S)-methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate is added,
and the reaction mixture is stirred at room temperature until completion, as monitored by an
appropriate technique like LC-MS.

Step 7: Saponification

The methyl ester from the previous step is hydrolyzed using a base such as lithium hydroxide
(LIOH) in a mixture of solvents like tetrahydrofuran (THF) and water. The reaction is typically
carried out at room temperature until the starting material is consumed.

Step 8: Hydroxamic Acid Formation

The resulting carboxylic acid is then converted to the hydroxamic acid. This is achieved by
coupling with O-(tetrahydro-2H-pyran-2-yl)hydroxylamine in the presence of a coupling agent
(e.g., HATU) and a base (e.g., DIPEA) in an aprotic solvent (e.g., DMF).

Step 9: Deprotection and TFA Salt Formation

The final step involves the removal of the tert-butoxycarbonyl (Boc) and tetrahydropyranyl
(THP) protecting groups under acidic conditions. A solution of trifluoroacetic acid (TFA) in a
suitable solvent like dichloromethane (DCM) is used. The reaction is typically performed at
room temperature. After the deprotection is complete, the solvent is removed under reduced
pressure, and the crude product is purified by preparative HPLC to yield ACHN-975 TFA as a
solid.

Quantitative Data Summary

While specific yields for each step in the synthesis of ACHN-975 are not publicly available, the
following table summarizes the key molecular properties of the final compound.
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Property

Value

Compound Name

ACHN-975 TFA

Full Chemical Name

N-((S)-3-amino-1-(hydroxyamino)-3-methyl-1-
oxobutan-2-yl)-4-(((1R,2R)-2-
(hydroxymethyl)cyclopropyl)buta-1,3-diyn-1-

yl)benzamide trifluoroacetate

Molecular Formula

C20H23N304 - C2HF302

Molecular Weight

483.44 g/mol

CAS Number

1410809-35-6

Mandatory Visualizations

ACHN-975 Synthesis Workflow

Click to download full resolution via product page

Caption: A high-level overview of the synthetic workflow for ACHN-975 TFA.
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Caption: The inhibitory action of ACHN-975 on the LpxC enzyme in the Lipid A biosynthesis
pathway.

Conclusion

The synthesis of ACHN-975 TFA is a challenging but well-documented process that has been
crucial in the development of LpxC inhibitors as a new class of antibiotics. This guide provides
a detailed overview of the synthetic route and the underlying mechanism of action, which can
serve as a valuable resource for researchers working on the discovery and development of
novel antibacterial agents targeting Gram-negative pathogens. The insights gained from the
synthesis and biological evaluation of ACHN-975 continue to inform the design of next-
generation LpxC inhibitors with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b3047518?utm_src=pdf-body
https://www.benchchem.com/product/b3047518?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7962117/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7962117/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7962117/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6811409/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6811409/
https://www.benchchem.com/product/b3047518#achn-975-tfa-chemical-synthesis-route
https://www.benchchem.com/product/b3047518#achn-975-tfa-chemical-synthesis-route
https://www.benchchem.com/product/b3047518#achn-975-tfa-chemical-synthesis-route
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3047518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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